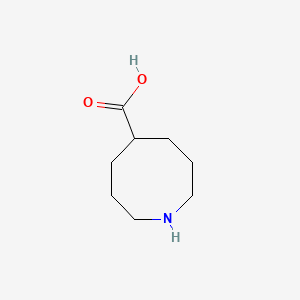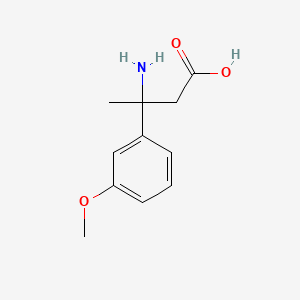![molecular formula C14H18BClO3 B13514630 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C6H12ClO2P. It has a molecular weight of 182.59 g/mol. This compound contains a boron atom and a chlorine atom, making it interesting for various applications .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one. One common method involves the reaction of 3-chloroacetophenone with tetramethylethylene chlorophosphite. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves using large-scale reactors and optimizing reaction conditions to achieve high yields. Safety precautions are essential due to the reactivity of some intermediates.
Analyse Chemischer Reaktionen
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one participates in various chemical reactions:
Buchwald-Hartwig Cross Coupling Reaction: Used for C-N bond formation.
Heck Reaction: Catalytic coupling of aryl halides with alkenes.
Hiyama Coupling: Silicon-based cross-coupling reaction.
Negishi Coupling: Palladium-catalyzed cross-coupling with organozinc reagents.
Sonogashira Coupling: Alkyne-aryl coupling.
Suzuki-Miyaura Coupling: Cross-coupling of arylboronic acids with aryl halides.
Common reagents include palladium catalysts, ligands, and base. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one finds applications in:
Chemistry: As a reagent for phosphitylation, leading to glycosyl donors and ligands.
Biology: Used in derivatizing lignin samples for P NMR analysis.
Industry: Synthesis of fine chemicals and intermediates.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one stands out due to its boron-containing moiety. Similar compounds include 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate .
Remember that safety precautions are crucial when handling any chemical compound
Eigenschaften
Molekularformel |
C14H18BClO3 |
|---|---|
Molekulargewicht |
280.56 g/mol |
IUPAC-Name |
1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI-Schlüssel |
VCQAZRJMOMBQDO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
amine dihydrochloride](/img/structure/B13514561.png)
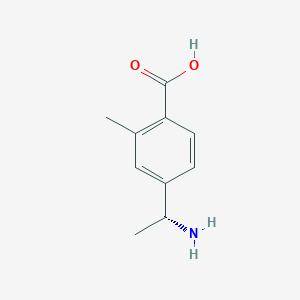
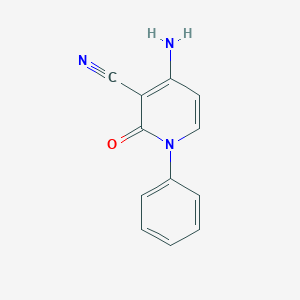
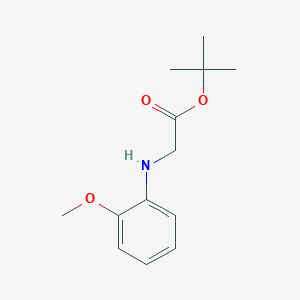

![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

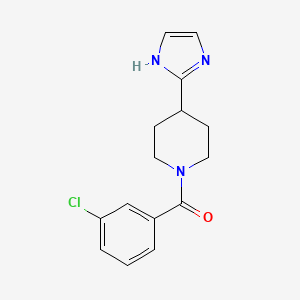
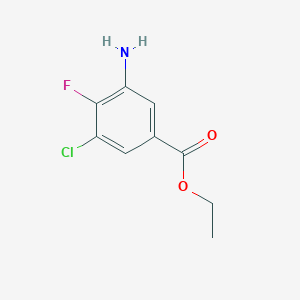
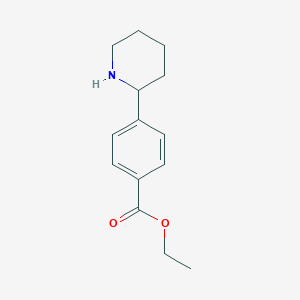
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
